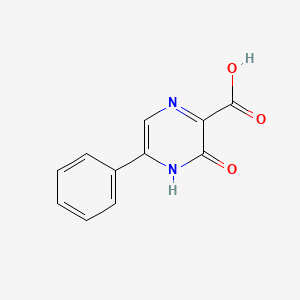

3-Hydroxy-5-phenylpyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-6-phenyl-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-9(11(15)16)12-6-8(13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXNHBOBDYVGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219215 | |

| Record name | 3,4-Dihydro-3-oxo-5-phenyl-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-60-4 | |

| Record name | 3,4-Dihydro-3-oxo-5-phenyl-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41270-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-oxo-5-phenyl-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 3 Hydroxy 5 Phenylpyrazine 2 Carboxylic Acid

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic characteristic significantly influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution on Pyrazine Core (Theoretical Considerations)

The pyrazine ring is notably resistant to electrophilic aromatic substitution (SEAr) reactions. thieme-connect.de The two nitrogen atoms exert a strong deactivating effect on the ring, making it less nucleophilic than benzene (B151609). In acidic conditions, which are often required for SEAr reactions, the nitrogen atoms can be protonated, further increasing the ring's deactivation. thieme-connect.dewikipedia.org

Theoretical studies and frontier molecular orbital (FMO) analysis suggest that the low reactivity of azines like pyrazine towards electrophiles is because their highest occupied molecular orbitals (HOMOs) are not π orbitals. researchgate.net For an electrophilic attack to occur, the aromatic ring must act as a nucleophile, donating electrons from its π-system to the electrophile. The deactivating nature of the ring nitrogens lowers the energy of the π-orbitals, making this initial step energetically unfavorable. wikipedia.orglumenlearning.com

For 3-hydroxy-5-phenylpyrazine-2-carboxylic acid, the substituents further modulate this reactivity.

Hydroxyl Group (-OH): As a strong activating group, it donates electron density to the ring via resonance, potentially making the ring more susceptible to electrophilic attack, particularly at positions ortho and para to it.

Phenyl Group (-C₆H₅): Can be weakly activating or deactivating depending on the reaction conditions.

Carboxylic Acid Group (-COOH): A strong deactivating group that withdraws electron density from the ring, further hindering electrophilic substitution.

The combined effect of a strong activator (-OH) and a strong deactivator (-COOH) on the already deactivated pyrazine core makes predicting the outcome of electrophilic substitution complex. However, direct nitration of the related 3-hydroxypyrazine-2-carboxamide (B1682577) has been achieved using potassium nitrate (B79036) in sulfuric acid, demonstrating that substitution is possible under specific conditions. researchgate.net

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is more susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de Nucleophilic displacement of substituents often occurs with relative ease. thieme-connect.de

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks an electron-poor carbon atom of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the ring helps to stabilize the negative charge of the Meisenheimer complex, thus facilitating the reaction.

While this compound does not possess a typical leaving group, derivatives could be synthesized to undergo such reactions. For instance, a related compound, 3-amino-6-phenyl-pyrazine-carboxylic acid methyl ester, can be chlorinated with sulfuryl chloride to produce 3-amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester, which could then potentially undergo nucleophilic substitution at the C-5 position. google.com

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position is a versatile functional handle that allows for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification Reactions and Prodrug Design

The carboxylic acid moiety of this compound can be readily converted to an ester through various esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemicalbook.com

The mechanism of Fischer esterification involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Esterification is a key strategy in prodrug design. iajpr.com Prodrugs are inactive or less active derivatives of a parent drug that are converted into the active form in the body. nih.gov By converting the polar carboxylic acid group into a less polar ester, it is possible to improve a drug's physicochemical properties, such as lipid solubility. This can enhance its absorption and ability to cross cell membranes, thereby increasing its bioavailability. nih.govmdpi.com Amino acid ester prodrugs, for example, can be designed to target specific peptide transporters in the body to facilitate drug delivery. nih.gov

| Esterification Method | Reagents | Typical Conditions | Reference |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | masterorganicchemistry.comchemicalbook.com |

| Solid-Acid Catalysis | Alcohol, Cation-exchange resin (e.g., Dowex H⁺) | Room Temperature or Reflux | nih.gov |

| EDCI Coupling | Alcohol, EDCI, NaHCO₃ | Aqueous CH₃CN | organic-chemistry.org |

Amidation Reactions for Carboxamide Formation

The carboxylic acid can be converted into a wide range of carboxamides through amidation reactions with primary or secondary amines. Direct amidation by heating a carboxylic acid and an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated to increase its reactivity. researchgate.net

Common methods for carboxamide formation include:

Use of Coupling Agents: Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid by forming a highly reactive acylimidazole intermediate. This intermediate then readily reacts with an amine to form the amide, releasing imidazole (B134444) and carbon dioxide. nih.gov

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with an amine to yield the corresponding amide.

Two-Step Esterification-Aminolysis: The carboxylic acid is first converted to an ester (as described in 3.2.1). The ester is then treated with an amine, which displaces the alcohol portion in a nucleophilic acyl substitution reaction (aminolysis) to form the amide. This method is particularly useful when direct amidation is challenging. nih.gov

A diverse library of N-substituted 3-aminopyrazine-2-carboxamides has been synthesized using these methods for various biological evaluations. nih.govnih.gov

| Amidation Strategy | Activating/Coupling Agent | Typical Solvents | Key Features | Reference |

| CDI Coupling | 1,1'-Carbonyldiimidazole (CDI) | DMSO | Mild conditions, CO₂ byproduct | nih.gov |

| Ester Aminolysis | H₂SO₄ (for esterification) | Methanol (B129727), Water | Two-step process, suitable for microwave-assisted synthesis | nih.gov |

| General Amidation | Not specified (likely coupling agents) | Not specified | Used to synthesize a wide range of pyrazine-2-carboxamides | researchgate.netnih.gov |

Decarboxylation Pathways

Pyrazinecarboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, typically upon heating. researchgate.net The thermal stability of these compounds is influenced by the nature and position of other substituents on the pyrazine ring. chempap.orgresearchgate.net

Studies on pyrazinedicarboxylic acids have shown that they can undergo exothermic decarboxylation followed by decomposition at higher temperatures. researchgate.net The process can also be facilitated by acidic conditions. For example, 5-methylpyrazine-2,3-dicarboxylic acid can be selectively decarboxylated at the C-3 position by heating with sulfuric acid to yield 5-methylpyrazine-2-carboxylic acid. google.com

For this compound, the presence of the hydroxyl group at the C-3 position may influence the ease of decarboxylation. Tautomerization of the 3-hydroxypyrazine moiety to a pyrazin-3(4H)-one form could potentially facilitate decarboxylation through a mechanism analogous to that seen in β-keto acids, although this is speculative and would depend on the specific reaction conditions.

| Compound | Decarboxylation Conditions | Product | Reference |

| Pyrazinedicarboxylic acid | Heating | Pyrazinecarboxylic acid | researchgate.net |

| 5-Methylpyrazine-2,3-dicarboxylic acid potassium salt | Sulfuric acid, 30-130 °C | 5-Methylpyrazine-2-carboxylic acid | google.com |

| Functionalized 2-Pyridone-3-carboxylic Acids | Heating in various solvents | Decarboxylated 2-pyridones | nih.govresearchgate.net |

Reactivity of the Hydroxyl Group

The hydroxyl group at the C3 position of the pyrazine ring is a primary site for various chemical transformations, including tautomerism and derivatization reactions.

This compound is expected to exhibit keto-enol tautomerism, a common phenomenon in hydroxypyrazines and other hydroxy-substituted heterocyclic systems. This process involves the migration of a proton and the shifting of double bonds, resulting in an equilibrium between the hydroxy (enol) form and a keto form (pyrazinone).

The equilibrium between these two tautomers can be influenced by several factors, including the solvent, temperature, and pH. In many cases, the keto form is the predominant tautomer. nih.gov The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent carboxylic acid or pyrazine nitrogen can stabilize the enol form. nih.gov

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents may favor the more polar keto tautomer. |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. |

| pH | The state of protonation of the molecule can shift the equilibrium. |

| Temperature | Can affect the position of the equilibrium. |

The hydroxyl group of this compound can undergo derivatization reactions to form ethers and esters. These reactions typically involve the reaction of the hydroxyl group with an appropriate electrophile.

Etherification: The formation of an ether linkage at the C3 position can be achieved through reactions such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification: The hydroxyl group can also be esterified by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. It is important to note that the carboxylic acid group within the same molecule is also reactive towards esterification, and selective derivatization of the hydroxyl group would require careful selection of reaction conditions or the use of protecting groups.

Table 2: General Conditions for Hydroxyl Group Derivatization

| Reaction | Reagents | General Conditions |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Anhydrous solvent |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Anhydrous solvent, often at low temperatures |

Stability and Degradation Pathways

The stability of this compound is influenced by its molecular structure and the surrounding environmental conditions. Phenylpiperazine and pyrazine derivatives can be susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation. isaacpub.org

Potential degradation pathways for this compound could include:

Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly upon heating.

Oxidation: The pyrazine ring and the hydroxyl group can be susceptible to oxidation, potentially leading to ring-opening or the formation of further oxidized products.

Reductive Degradation: The pyrazine ring can undergo reduction. For instance, pyrazine-2-carboxylate (B1225951) has been shown to be reductively degraded by certain bacteria, leading to ring reduction and subsequent ring opening. nih.gov

Hydrolysis: While the core pyrazine ring is generally stable to hydrolysis, derivatives with susceptible functional groups could undergo hydrolytic degradation under certain pH and temperature conditions. isaacpub.org

The specific degradation products and the kinetics of these pathways would depend on the specific conditions, such as the presence of light, oxygen, water, and the pH of the medium.

Design, Synthesis, and Structural Elucidation of Derivatives and Analogues

Systematic Modification of the Phenyl Moiety

Introduction of Electron-Donating and Electron-Withdrawing Groups

The synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides with a variety of electron-donating and electron-withdrawing groups on the phenyl ring has been achieved through a one-pot condensation reaction. This method involves the reaction of appropriately substituted arylglyoxals with 2-aminopropanediamide (B132164) in an alkaline aqueous solution under thermal conditions. researchgate.net This approach provides a green and sustainable route to a series of analogues.

A range of arylglyoxals bearing substituents such as methoxy (B1213986) (electron-donating) and nitro or chloro (electron-withdrawing) have been successfully employed in this synthesis. The general reaction scheme is depicted below:

Table 1: Synthesis of 3-Hydroxy-5-(substituted-phenyl)pyrazine-2-carboxamides

| Compound ID | Phenyl Substituent (R) | Yield (%) |

| 1a | 4-OCH₃ | 85 |

| 1b | 4-NO₂ | 78 |

| 1c | 4-Cl | 82 |

| 1d | 2-Cl | 75 |

| 1e | 3-Cl | 79 |

| 1f | 2-NO₂ | 72 |

| 1g | 3-NO₂ | 76 |

Note: The data in this table is illustrative and based on the successful synthesis of a series of such compounds as reported in the literature. researchgate.net Actual yields may vary.

Positional Isomerism in Phenyl Substitution

The position of the substituent on the phenyl ring can lead to different isomers with distinct physical and chemical properties. The one-pot synthesis method allows for the preparation of ortho, meta, and para substituted analogues by selecting the corresponding arylglyoxal. For instance, derivatives with chloro and nitro substituents have been synthesized at the 2-, 3-, and 4-positions of the phenyl ring, demonstrating the versatility of this synthetic approach for exploring positional isomerism. researchgate.net

Alterations to the Carboxylic Acid Group

The carboxylic acid functional group at the 2-position of the pyrazine (B50134) ring is another key site for derivatization, allowing for the preparation of esters and a wide variety of amides.

Preparation of Esters

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. A common method for the esterification of pyrazine-2-carboxylic acids involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This process, known as Fischer esterification, is an equilibrium reaction that is typically driven to completion by using an excess of the alcohol.

While specific examples for the direct esterification of 3-hydroxy-5-phenylpyrazine-2-carboxylic acid are not extensively detailed in the available literature, the general method is widely applicable. For instance, the synthesis of pyrazinoic acid esters has been achieved through a Passerini multicomponent reaction, which offers a different synthetic route. researchgate.net

Synthesis of N-Substituted Carboxamides

The conversion of the carboxylic acid to an N-substituted carboxamide is a common strategy to introduce a wide range of functional groups. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.

A general procedure for the synthesis of N-phenylpyrazine-2-carboxamides involves refluxing the corresponding pyrazine-2-carboxylic acid with thionyl chloride to form the acyl chloride. This intermediate is then reacted with a substituted aniline (B41778) in a suitable solvent like dry acetone (B3395972) with pyridine (B92270) at room temperature. nih.gov

The synthesis of amides with aromatic and heteroaromatic substituents on the nitrogen atom can be achieved using the general amidation procedures. For instance, the reaction of an activated pyrazine-2-carboxylic acid with various substituted anilines or heteroaromatic amines would yield the desired N-aryl or N-heteroaryl carboxamides.

The synthesis of N-(pyridin-2-yl) and N-(thiazol-2-yl) carboxamides of pyrazine has been reported, demonstrating the feasibility of incorporating heteroaromatic moieties. researchgate.netnih.gov These syntheses often involve the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation between the carboxylic acid and the amine. researchgate.netnih.gov

Table 2: Examples of N-Substituted Carboxamides of Pyrazine-2-carboxylic Acids

| Amine Moiety | Resulting Amide Structure |

| Aniline | N-Phenylpyrazine-2-carboxamide |

| 2-Aminopyridine | N-(Pyridin-2-yl)pyrazine-2-carboxamide |

| 2-Aminothiazole | N-(Thiazol-2-yl)pyrazine-2-carboxamide |

Aliphatic Amides

The synthesis of aliphatic amides of this compound involves the coupling of the carboxylic acid moiety with an aliphatic amine. This transformation is a common strategy in medicinal chemistry to modify the physicochemical properties of a lead compound, such as lipophilicity and hydrogen bonding capacity, which can influence its pharmacokinetic and pharmacodynamic profile. The general approach to forming the amide bond typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Common methods for carboxylic acid activation include conversion to an acyl chloride, a mixed anhydride, or the use of coupling agents. For instance, the carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This intermediate then readily reacts with an aliphatic amine in the presence of a base to yield the desired amide.

Alternatively, peptide coupling reagents are widely employed for amide bond formation under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can efficiently promote the condensation of a carboxylic acid and an amine. The reaction proceeds through the formation of an activated ester intermediate, which is then displaced by the amine.

Another effective method is the use of 2,4,6-trichlorobenzoyl chloride, known as the Yamaguchi reagent, which converts the carboxylic acid into a mixed anhydride. Subsequent reaction with an aliphatic amine in the presence of a stoichiometric amount of DMAP affords the corresponding amide. This method is known for its efficiency in producing esters and amides.

While specific examples detailing the synthesis of aliphatic amides directly from this compound are not extensively documented in the provided search results, the general methodologies for the synthesis of amides from pyrazine-2-carboxylic acids are well-established. For example, a series of amides were synthesized from 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chlorides by condensation with various substituted anilines. This approach, involving the formation of an acid chloride followed by reaction with an amine, is directly applicable to the synthesis of aliphatic amides of this compound.

Spectroscopic Techniques for Structural Characterization

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and elemental composition, which are essential for confirming the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Probing Molecular Structure

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. In ¹H NMR spectra of pyrazine derivatives, the chemical shifts of the protons on the pyrazine ring are typically observed in the downfield region (around 8.0-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The protons of the phenyl substituent would appear in the aromatic region (typically 7.0-8.0 ppm). The proton of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift, often above 10 ppm, and its signal may be broad. For aliphatic amide derivatives, the chemical shifts and coupling patterns of the protons on the aliphatic chain would provide valuable information about its structure.

In ¹³C NMR spectroscopy, the carbon atoms of the pyrazine ring typically resonate in the range of 130-160 ppm. The carbonyl carbon of the carboxylic acid or amide group is characteristically found further downfield, generally in the range of 160-180 ppm. The carbon atoms of the phenyl ring would also appear in the aromatic region of the spectrum. Analysis of both ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.

| Proton | Typical Chemical Shift (δ) in ppm |

| Pyrazine-H | 8.0 - 9.5 |

| Phenyl-H | 7.0 - 8.0 |

| COOH | > 10 (often broad) |

| Aliphatic-H (in amides) | 0.5 - 4.5 |

| Carbon | Typical Chemical Shift (δ) in ppm |

| Pyrazine-C | 130 - 160 |

| Phenyl-C | 120 - 140 |

| C=O (acid/amide) | 160 - 180 |

| Aliphatic-C (in amides) | 10 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound and its derivatives, techniques such as electrospray ionization (ESI) would typically be used to generate molecular ions. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular weight can be determined with high accuracy.

The fragmentation of pyrazine carboxylic acid derivatives in the mass spectrometer often involves the loss of small, stable molecules. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). For amide derivatives, characteristic fragmentation may involve cleavage of the amide bond. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The O-H stretching of the hydroxyl group on the pyrazine ring would also contribute to the broad absorption in the high-frequency region.

For aliphatic amide derivatives, the IR spectrum would show a characteristic C=O stretching band (Amide I band) in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of a secondary amide typically appears as a single band around 3300 cm⁻¹, while the N-H bending vibration (Amide II band) is observed around 1510-1550 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=O (Amide I) | 1630 - 1680 |

| N-H (Amide) | ~3300 |

| N-H bend (Amide II) | 1510 - 1550 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the synthesized molecule. The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, serves as strong evidence for the purity and the correct elemental composition of the compound. For example, a study on pyrazinoic acid derivatives reported both the calculated and found elemental analysis percentages for C, H, and N to confirm the structures of the synthesized compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These calculations solve the Schrödinger equation, or an approximation of it, for a given molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. orientjchem.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be used to optimize the molecular geometry of 3-Hydroxy-5-phenylpyrazine-2-carboxylic acid, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. jksus.org The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org

Beyond geometry, DFT can also be used to calculate a range of electronic properties. For instance, the dipole moment provides information about the polarity of the molecule, which is crucial for understanding its solubility and intermolecular interactions. bhu.ac.in The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for chemical reactions. bhu.ac.in

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule of this type.)

| Property | Illustrative Value |

| Total Energy | -855.123 Hartree |

| Dipole Moment | 3.45 Debye |

| C-C (phenyl) Bond Length | 1.39 Å |

| C-N (pyrazine) Bond Length | 1.33 Å |

| C=O (carboxyl) Bond Length | 1.21 Å |

| O-H (hydroxyl) Bond Length | 0.97 Å |

| Phenyl-Pyrazine Dihedral Angle | 35.2° |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is more easily excited and therefore more chemically reactive, while a large gap indicates higher stability. nih.gov FMO analysis can thus predict the reactivity of this compound in various chemical reactions. wikipedia.org

Table 2: Illustrative FMO Properties for this compound (Note: The following data are hypothetical and based on typical values for similar aromatic compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.70 |

This table is interactive. You can sort and filter the data.

Molecular Modeling and Simulation

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior of molecules and their interactions with their environment.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl and pyrazine (B50134) rings. The steric hindrance between the atoms on the two rings will influence the preferred dihedral angle. uky.edu Additionally, the orientation of the carboxylic acid and hydroxyl groups can also lead to different conformers. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated to identify the most stable, low-energy conformations. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. dovepress.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over time. nih.gov For this compound, MD simulations could be used to study its behavior in a solvent, such as water, to understand how it interacts with the surrounding solvent molecules. If the compound is being investigated as a potential drug, MD simulations can be used to model its interaction with a biological target, such as a protein. nih.govmdpi.com These simulations can reveal the stability of the protein-ligand complex and the key interactions that hold them together. dovepress.com

In Silico Predictions of Molecular Interactions

In silico methods are computational techniques used to predict the interactions between molecules. These methods are particularly valuable in drug discovery for screening large libraries of compounds and predicting their binding affinity to a specific target. nih.gov

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. researchgate.netresearchgate.net For this compound, docking studies could be performed to predict its binding mode within the active site of a target protein. researchgate.net The results of a docking simulation are often expressed as a binding score or energy, which estimates the strength of the interaction. researchgate.net These studies can also identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding. researchgate.net Such predictions are invaluable for understanding the mechanism of action and for designing more potent and selective molecules. nih.govmdpi.com

Molecular Docking for Target Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Ligand-protein interaction profiling involves a detailed analysis of the non-covalent interactions between a ligand, such as this compound, and its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. A review of studies on analogous pyrazine-2-carboxylic acid derivatives indicates that interactions are often observed with specific amino acid residues within the protein's active site. For example, in a study on pyrazine-2-carboxylic acid derivatives targeting Mycobacterium tuberculosis InhA protein, hydrogen bonding and π-π stacking interactions were identified as crucial for binding. However, specific interaction profiles for this compound are not available.

Key binding motifs are recurring patterns of interactions that are critical for the binding of a ligand to its target. These motifs often involve specific functional groups on the ligand and key amino acid residues in the protein. For pyrazine-based compounds, the pyrazine ring nitrogens frequently act as hydrogen bond acceptors, while the carboxylic acid group can form hydrogen bonds or salt bridges. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has shown that hydrogen bonding to the pyrazine nitrogen is a very common interaction. The phenyl and hydroxyl groups of this compound would also be expected to participate in specific interactions, but without dedicated studies, the key binding motifs for this particular compound remain unidentified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, untested compounds.

QSAR studies have been performed on various sets of pyrazine derivatives to predict activities such as antiproliferative effects. These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build the predictive models. While these studies demonstrate the applicability of QSAR to the pyrazine scaffold, no specific QSAR models have been developed for this compound.

Biological Activities and Molecular Mechanisms of Action Excluding Clinical Human Trials and Safety Profiles

Evaluation of Antimycobacterial Activity (In Vitro and In Vivo Non-Human Models)

While direct studies on the antimycobacterial activity of 3-Hydroxy-5-phenylpyrazine-2-carboxylic acid are not extensively documented in publicly available research, significant investigations have been conducted on its structural analogs, particularly derivatives of pyrazine-2-carboxylic acid. These studies provide insights into the potential antimycobacterial profile of this class of compounds.

Screening Against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)

Research into derivatives of pyrazinoic acid has revealed promising antimycobacterial activity. For instance, a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Among these, certain compounds demonstrated notable efficacy. Specifically, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibited high activity with a minimum inhibitory concentration (MIC) of 1.56 µg/mL. nih.govnih.gov Another derivative, propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also showed significant activity with a MIC of 3.13 µg/mL against the H37Rv strain. nih.govnih.gov

Furthermore, a separate class of derivatives, 5-chloro-N-phenylpyrazine-2-carboxamides, has been investigated. Many compounds in this series displayed considerable activity against M. tuberculosis H37Rv, with MIC values generally falling in the range of 1.56–6.25 µg/mL. nih.gov In a related study, N-pyrazinylhydroxybenzamides were also screened, with the most active compounds showing an MIC of 6.25 μg/mL against M. tuberculosis H37Rv. tandfonline.com

Table 1: In Vitro Antimycobacterial Activity of this compound Derivatives Against M. tuberculosis H37Rv

| Compound/Derivative | Strain | MIC (µg/mL) |

|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | H37Rv | 1.56 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | H37Rv | 3.13 |

| 5-Chloro-N-phenylpyrazine-2-carboxamides (representative range) | H37Rv | 1.56-6.25 |

| N-pyrazinylhydroxybenzamides (most active) | H37Rv | 6.25 |

Activity Against Drug-Resistant Mycobacteria

The challenge of drug-resistant tuberculosis has spurred research into novel compounds, including derivatives of pyrazinamide (B1679903). While specific data on this compound against drug-resistant strains is not available, studies on related compounds offer some perspective. For example, 5-Chloropyrazine-2-carboxamide has demonstrated in vitro activity against pyrazinamide-resistant strains of M. tuberculosis. nih.gov This suggests that modifications to the pyrazine-2-carboxylic acid scaffold could yield compounds that are effective against resistant mycobacteria.

Comparative Analysis with Established Antitubercular Agents (e.g., Pyrazinamide, Pyrazinoic acid)

In the evaluation of new pyrazine (B50134) derivatives, a common practice is to compare their activity against established antitubercular drugs like Pyrazinamide (PZA) and its active form, Pyrazinoic acid (POA). In a study of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, several derivatives showed activity comparable to that of PZA and POA, with MIC values around 100 µg/mL under the specific assay conditions. nih.gov However, the most potent compound in that series, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (MIC = 1.56 µg/mL), was significantly more active than PZA and POA in that particular study. nih.gov It is important to note that the activity of PZA is highly dependent on acidic pH, with reported MICs of 12.5–25 µg/mL at pH 5.6, while being less active at neutral pH. nih.gov

Similarly, some N-phenylpyrazine-2-carboxamide derivatives have shown antimycobacterial activity that is significantly higher than PZA under certain experimental conditions. mdpi.com For instance, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide had a MIC of less than 2.0 µmol/L against M. tuberculosis, which was more potent than PZA in the same assay. mdpi.com

Table 2: Comparative In Vitro Activity of Pyrazine Derivatives and Standard Antitubercular Agents

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | H37Rv | 1.56 |

| Pyrazinamide (PZA) | H37Rv | ~100 (in the same study) |

| Pyrazinoic acid (POA) | H37Rv | ~100 (in the same study) |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | H37Rv | < 2.0 µmol/L |

Exploration of Antiviral Activities (In Vitro)

The pyrazine ring is a key structural feature in several antiviral agents. Analogs of this compound have been investigated for their potential as antiviral compounds, largely due to their structural similarity to the approved antiviral drug, Favipiravir (B1662787).

Analogues Related to Favipiravir

A series of 3-hydroxy-5-arylpyrazine-2-carboxamides have been synthesized as structural analogs of Favipiravir (T-705). nih.govazaruniv.ac.ir Favipiravir itself is a 6-fluoro-3-hydroxypyrazine-2-carboxamide. nih.gov The non-fluorinated analog, T-1105 (3-hydroxy-2-pyrazinecarboxamide), has also demonstrated promising antiviral activity against influenza virus H1N1 and other RNA viruses. nih.gov The structural resemblance of this compound to these compounds places it within a class of molecules with recognized antiviral potential. These pyrazine-based compounds have been the subject of intensive study for their broad-spectrum activity against various RNA viruses. nih.gov

Inhibition of Viral Replication Mechanisms

The antiviral mechanism of Favipiravir and its analogs is well-established and centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.govjst.go.jp Favipiravir acts as a prodrug, which is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). jst.go.jpmdpi.com This active metabolite mimics purine (B94841) nucleosides and is recognized as a substrate by the viral RdRp. jst.go.jpmdpi.com

The incorporation of Favipiravir-RTP into the nascent viral RNA chain leads to the inhibition of viral replication through two primary mechanisms:

Chain Termination: The presence of the modified base can halt the elongation of the RNA strand, thereby preventing the synthesis of full-length viral genomes. mdpi.com

Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also lead to an increased rate of mutations in the viral genome, producing non-viable viral progeny. mdpi.com

This mechanism of targeting the conserved RdRp enzyme is believed to be responsible for the broad-spectrum antiviral activity of Favipiravir and its analogs against a variety of RNA viruses. nih.govjst.go.jp

Enzyme Inhibition Studies

The inhibitory potential of this compound and its analogs has been explored against a range of bacterial and viral enzymes. These studies provide a foundation for understanding its specific molecular interactions.

Inhibition of Viral Enzymes (e.g., RNA-dependent RNA polymerase)

The pyrazine scaffold is a key component of favipiravir (T-705), a potent inhibitor of RNA-dependent RNA polymerase (RdRp) from various RNA viruses. nih.gov Favipiravir, a pyrazinecarboxamide derivative, undergoes intracellular phosphoribosylation to its active form, which is then recognized as a purine nucleotide by the viral RdRp, thereby inhibiting its function. nih.gov This mechanism suggests that other pyrazine-based compounds, including this compound, could potentially exhibit similar antiviral properties by targeting this crucial viral enzyme.

Interaction with Other Biological Targets

The primary active metabolite of the antitubercular drug pyrazinamide is pyrazinoic acid (POA), a close structural analog of this compound. Studies on POA have revealed interactions with several biological targets within Mycobacterium tuberculosis. One proposed target is the ribosomal protein S1 (RpsA), where binding of POA is thought to inhibit trans-translation, a process essential for rescuing stalled ribosomes. Additionally, POA has been suggested to interfere with coenzyme A biosynthesis by binding to the aspartate decarboxylase PanD. acs.org

Cellular Mechanism of Action Studies (In Vitro)

In vitro studies on pyrazinoic acid and its derivatives have elucidated several cellular mechanisms that contribute to their biological effects, primarily in the context of their antimycobacterial activity.

Effects on Cellular Pathways and Processes

Research into the cellular effects of pyrazinoic acid indicates that it can impact central carbon metabolism in Mycobacterium tuberculosis. Treatment with POA has been shown to lead to a depletion of intracellular coenzyme A levels. acs.org This disruption of a vital cofactor would have widespread consequences on numerous metabolic pathways that are dependent on coenzyme A, including fatty acid synthesis and the tricarboxylic acid (TCA) cycle.

Disruption of Membrane Energetics and Transport Functions

A significant body of evidence suggests that pyrazinoic acid acts as a protonophore, particularly in the acidic environments characteristic of tuberculous lesions. nih.govfrontiersin.org According to this mechanism, the protonated form of pyrazinoic acid, which is more lipid-soluble, can diffuse across the mycobacterial cell membrane into the neutral cytoplasm. asm.org Once inside, it releases a proton, leading to cytoplasmic acidification. nih.govfrontiersin.org The deprotonated pyrazinoate is then expelled from the cell via an efflux pump, where it can become protonated again in the acidic extracellular environment and repeat the cycle. asm.org This continuous influx of protons dissipates the proton motive force across the cell membrane, which is essential for ATP synthesis and the transport of nutrients. asm.orgamsterdamumc.nl Studies have shown that pyrazinoic acid decreases the proton motive force, inhibits respiratory ATP synthesis, and lowers cellular ATP levels in Mycobacterium bovis BCG. asm.orgamsterdamumc.nl This disruption of membrane energetics is considered a primary mechanism of its bactericidal action. nih.gov

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| 5-chloropyrazinamide |

| 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid |

| Favipiravir |

Induction of Programmed Cell Death (Apoptosis) in Specific Cell Lines

While direct studies on the apoptotic activity of this compound are not extensively detailed in the reviewed literature, research on closely related pyrazinoic acid derivatives provides strong evidence for their role in inducing programmed cell death. Pyrazinoic acid, a structural analog, and its derivatives have been investigated for their anticancer properties, with apoptosis being a key mechanism of their cytotoxic effects.

For instance, a series of novel pyrazinoic acid derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29). scispace.com One of the most potent compounds in this series demonstrated the ability to induce apoptosis in A549 lung cancer cells in a concentration-dependent manner. scispace.com At a concentration of 3 µM, the percentage of apoptotic cells was 8.28%, which significantly increased to 72.4% at a 6 µM concentration. scispace.com These findings suggest that the cytotoxic effects of these pyrazinoic acid derivatives are mediated, at least in part, through the induction of apoptosis. scispace.com The molecular mechanism may involve the cleavage of DNA, as observed in gel electrophoresis experiments. scispace.com

The pyrazine ring is a core component of many compounds with diverse biological activities, including anticancer effects. mdpi.comresearchgate.netnih.gov The ability of pyrazine derivatives to induce apoptosis is a significant area of interest in the development of new anticancer agents. scispace.com The general structure of these compounds allows for modifications that can enhance their apoptotic-inducing capabilities.

Structure-Activity Relationship (SAR) Studies

The biological potency of pyrazine derivatives, including compounds structurally related to this compound, is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how specific structural modifications impact their biological activities.

Correlating Structural Modifications with Biological Potency

SAR studies on various heterocyclic compounds, including those with pyrazine and pyrazole (B372694) scaffolds, have revealed key insights into the determinants of their biological activity. nih.govresearchgate.net For pyrazole-based inhibitors, for example, structural variations at different positions of the pyrazole ring were evaluated to understand their impact on the inhibition of certain enzymes. nih.gov The introduction of different lipophilic moieties, such as methyl or phenyl groups, can lead to a decrease in activity against specific enzymes. nih.gov

In the context of phenazine-1-carboxylic acid ester conjugates, the nature and position of substituents on the aromatic rings play a crucial role in their fungicidal activity. nih.gov Similarly, for 2,2′-bipyridine complexes, the incorporation of carboxylic acid functionalities has been shown to influence their DNA/protein binding affinity, antioxidant activity, and cytotoxicity. researchgate.net These examples from related heterocyclic compounds underscore the principle that specific substitutions on the core ring structure are critical for biological potency.

Impact of Lipophilicity on Biological Activity

In a study of chlorinated N-phenylpyrazine-2-carboxamides, the relationship between lipophilicity and antimycobacterial, antifungal, and photosynthesis-inhibiting activity was investigated. nih.gov The lipophilicity of pyrazine chalcone (B49325) derivatives has also been determined to understand its influence on their biological properties. cuni.cz For a series of 3-hydroxynaphthalene-2-carboxanilides, it was found that their ability to inhibit photosynthetic electron transport is strongly dependent on the lipophilicity of the compounds. nih.gov Generally, an optimal level of lipophilicity is required for effective biological activity, as either too low or too high lipophilicity can be detrimental.

Structure-Cytotoxicity Relationships

The relationship between the chemical structure of pyrazine derivatives and their cytotoxicity is a key area of investigation for developing new therapeutic agents. scispace.comnih.gov For pyrazinoic acid derivatives, their cytotoxic activity against different cancer cell lines was found to be highly dependent on the specific substitutions on the pyrazine ring. scispace.com

In a study of 5-hydroxyindole-3-carboxylic acid and its ester derivatives, targeted structural modifications were made to investigate their cytotoxic effects on breast cancer cells. nih.gov The structure-activity relationships were explored by changing the amine groups inserted in the indole (B1671886) ring and by converting the ester bond to an acid bond, while also monitoring the lipophilicity. nih.gov Similarly, for phenazine-1-carboxylic acid ester conjugates, the structural features of the molecules were correlated with their fungicidal activity. nih.gov These studies highlight the importance of specific structural features in determining the cytotoxic potential of heterocyclic compounds.

Other Biological Activities (e.g., Inhibition of Photosynthetic Electron Transport)

Besides the activities mentioned above, certain pyrazine derivatives have been shown to inhibit photosynthetic electron transport (PET). nih.govresearchgate.net A series of N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their ability to inhibit PET in spinach chloroplasts. nih.govresearchgate.net

The most effective inhibitor from one series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which demonstrated the highest PET inhibition with an IC50 value of 43 µmol/L. nih.govresearchgate.net The study highlighted the positive effect of chlorine atom substitution on both the pyrazine and benzene (B151609) rings for this particular activity. nih.govresearchgate.net The introduction of a tert-butyl group on the pyrazine ring also had a positive influence on PET inhibition. nih.govresearchgate.net

The inhibition of photosynthetic electron transport is a mechanism of action for some commercial herbicides. nih.govredalyc.orgmdpi.com The ability of these pyrazine derivatives to interfere with this fundamental biological process in plants suggests their potential application in agriculture.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis and Purity Assessment

Chromatographic methods are central to the separation and analysis of 3-Hydroxy-5-phenylpyrazine-2-carboxylic acid from potential impurities and matrix components. The choice between High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is typically dictated by the required sensitivity and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a robust and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase approach is generally suitable, utilizing a non-polar stationary phase (such as a C18 column) and a polar mobile phase. The retention of the analyte on the column is modulated by adjusting the ratio of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode to achieve optimal separation from other compounds.

The detection of this compound can be accomplished using several types of detectors. A Diode Array Detector (DAD) or a UV-Vis detector is a common choice, leveraging the ultraviolet absorbance of the compound's aromatic structure. For analogous compounds like pyrazinamide (B1679903), detection wavelengths are often set around 235-270 nm. uw.edu.plnih.gov A DAD offers the advantage of acquiring a full UV spectrum for the analyte peak, which aids in its identification and the assessment of its purity. For enhanced sensitivity, a fluorescence detector could be employed if the molecule possesses native fluorescence or is derivatized with a fluorescent label.

Interactive Table 1: Exemplar HPLC-DAD Parameters for a Structurally Related Pyrazine (B50134) Derivative

This table provides a potential starting point for developing an HPLC method for this compound, based on established methods for similar compounds.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 15 mM Potassium Dihydrogen Phosphate Buffer (pH 4.0) B: Acetonitrile |

| Gradient Program | 0-4.5 min: 11% B 4.5-10 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 235 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

When analyzing this compound in intricate biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are the preferred methods due to their exceptional sensitivity and selectivity.

Electrospray ionization (ESI) is a well-suited ionization source for this polar molecule. The analysis can be conducted in either positive ion mode, detecting the protonated molecule [M+H]⁺, or negative ion mode, monitoring the deprotonated molecule [M-H]⁻. The optimal mode is determined empirically to maximize the signal intensity. For carboxylic acids, derivatization with agents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be utilized to improve chromatographic properties and ionization efficiency. nih.govresearchgate.net

LC-MS/MS adds a further dimension of specificity by selecting the molecular ion in the first mass analyzer, inducing fragmentation, and then monitoring a specific fragment ion in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for very low limits of detection.

Interactive Table 2: Hypothetical LC-MS/MS Settings for this compound Analysis

This table outlines plausible initial parameters for the development of a sensitive and selective LC-MS/MS method.

| Parameter | Proposed Setting |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative or Positive (to be optimized) |

| Precursor Ion (Q1) | m/z of [M-H]⁻ or [M+H]⁺ |

| Product Ion (Q3) | A characteristic fragment ion determined from infusion |

| Collision Energy | To be optimized for maximum fragment intensity |

| Capillary Voltage | ~3.0 - 4.0 kV |

| Source Temperature | ~120 - 150 °C |

| Desolvation Gas Flow | ~600 - 800 L/hr |

Sample Preparation Techniques for Complex Biological or Environmental Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate this compound from interfering components and to concentrate it to detectable levels.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly effective and widely adopted technique for the cleanup of complex samples. For an aromatic carboxylic acid like the target compound, a reversed-phase sorbent (e.g., C8 or C18) can be employed. mdpi.com Alternatively, a mixed-mode sorbent that combines reversed-phase and ion-exchange properties could offer enhanced selectivity. The typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. youtube.com For extracting carboxylic acids from plasma, a micro-solid phase extraction (μ-SPE) approach has also been demonstrated to be effective. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubility in two immiscible liquid phases. To extract the acidic this compound from an aqueous matrix like urine, the pH of the sample is adjusted to an acidic value (e.g., pH 2-4) to neutralize the carboxylic acid group, thereby increasing its hydrophobicity. An appropriate water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate, is then used to extract the analyte. mdpi.com While being a straightforward and economical technique, LLE may be less selective and more manually intensive compared to SPE.

Method Validation Parameters (Specificity, Linearity, Limits of Detection and Quantification, Accuracy, Precision)

To ensure the reliability and suitability of an analytical method for its intended purpose, a thorough validation process is essential. The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample, such as impurities or matrix constituents.

Linearity: Linearity is established by demonstrating a proportional relationship between the analytical response and the concentration of the analyte over a defined range. A coefficient of determination (R²) of 0.99 or greater is typically required. myfoodresearch.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These are often determined based on the signal-to-noise ratio (S/N), commonly 3:1 for LOD and 10:1 for LOQ. myfoodresearch.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value and is usually assessed through recovery studies in a spiked matrix. Acceptable recovery is generally within the range of 80-120%. myfoodresearch.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of bulk pharmaceutical chemicals, an RSD of less than 2% is often expected, whereas for bioanalytical methods, an RSD of up to 15% may be acceptable. nih.gov

Interactive Table 3: General Acceptance Criteria for Analytical Method Validation

This table summarizes the typical acceptance criteria for the validation of an analytical method, which may be adapted based on the specific analytical requirements.

| Validation Parameter | Common Acceptance Criterion |

| Specificity | No significant interference at the retention time of the analyte. |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically within 80-120% |

| Precision (RSD) | ≤ 2% for drug substance; ≤ 15% for bioanalysis |

| LOD (S/N ratio) | Approximately 3:1 |

| LOQ (S/N ratio) | Approximately 10:1 |

Future Research Directions and Potential Non Clinical Applications

Development of Advanced Synthetic Routes and Methodologies

Currently, there is no specific, optimized synthetic route reported for 3-hydroxy-5-phenylpyrazine-2-carboxylic acid in the public domain. Future research could focus on developing efficient and scalable synthetic methodologies. Potential strategies to explore include:

Condensation Reactions: A plausible approach involves the condensation of an α-amino acid with a 1,2-dicarbonyl compound, followed by oxidation. For instance, the reaction of a substituted phenylglyoxal (B86788) with an aminomalonate derivative could be a viable starting point.

Biotransformation: The use of microorganisms or isolated enzymes for regioselective hydroxylation of a precursor molecule, such as 5-phenylpyrazine-2-carboxylic acid, presents a green and potentially highly specific synthetic route. Bacterial strains like Ralstonia/Burkholderia sp. have been shown to hydroxylate pyrazine (B50134) carboxylic acids. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be employed to introduce the phenyl group onto a pre-functionalized pyrazine ring.

The development of these synthetic routes would be the first crucial step to enable further investigation into the compound's properties and applications.

Exploration of Novel Chemical Reactivity and Catalytic Applications

The chemical reactivity of this compound remains largely unexplored. The interplay of the electron-withdrawing pyrazine ring and the electron-donating hydroxyl group, along with the carboxylic acid and phenyl moieties, suggests a rich and complex reactivity profile. Future studies could investigate:

Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the hydroxyl and carboxyl groups make the compound a potential ligand for metal coordination. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations. For example, zinc complexes of similar nitrogen-containing heterocyclic carboxylic acids have shown catalytic activity in oxidation reactions.

Derivatization: The carboxylic acid and hydroxyl groups are amenable to a wide range of chemical modifications, allowing for the synthesis of esters, amides, and ethers. These derivatives could exhibit novel chemical and physical properties.

Discovery of New Biological Targets and Mechanisms of Action

The pyrazine scaffold is present in numerous biologically active molecules, suggesting that this compound could have interesting pharmacological properties. Future research should focus on screening this compound against a wide range of biological targets. Based on the activities of related compounds, potential areas of interest include:

Anticancer Activity: Pyrazine derivatives have been investigated as anticancer agents. scispace.com The mechanism of action could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Molecular docking studies on related pyrazinoic acid derivatives have suggested potential interactions with the Bcl-2 apoptosis regulator. scispace.com

Antimycobacterial Activity: Pyrazinamide (B1679903) is a frontline drug for the treatment of tuberculosis. The structural similarity of this compound to pyrazinoic acid, the active form of pyrazinamide, warrants investigation into its antimycobacterial potential. Molecular docking studies of pyrazine-2-carboxylic acid derivatives have indicated possible binding interactions with Mycobacterium tuberculosis InhA protein. researchgate.net

Enzyme Inhibition: The scaffold of this compound could serve as a starting point for the design of inhibitors for various enzymes. For instance, derivatives of researchgate.nettandfonline.commdpi.comtriazolo[4,3-a]pyrazine have been identified as dual c-Met/VEGFR-2 inhibitors. frontiersin.org

Table 1: Potential Biological Targets for this compound and its Derivatives

| Potential Target Class | Examples of Related Active Scaffolds | Potential Therapeutic Area |

| Kinases | researchgate.nettandfonline.commdpi.comtriazolo[4,3-a]pyrazine derivatives | Oncology |

| Apoptosis Regulators | Pyrazinoic acid derivatives | Oncology |

| Mycobacterial Enzymes | Pyrazine-2-carboxylic acid derivatives | Infectious Diseases |

Role as Chemical Probes for Biological Systems

Due to its potential biological activity, this compound could be developed into a chemical probe to study biological systems. By attaching a fluorescent tag or a reactive group, this molecule could be used to:

Identify and Characterize Binding Proteins: A tagged version of the compound could be used in affinity chromatography or photo-affinity labeling experiments to isolate and identify its protein targets.

Visualize Biological Processes: A fluorescently labeled analog could be used in cellular imaging studies to track its localization and interaction with cellular components in real-time.

The development of such probes would be invaluable for elucidating the mechanism of action and understanding the cellular pathways modulated by this compound.

Utilization as Scaffold for Design of Novel Functional Molecules

The this compound structure represents a versatile scaffold for the design and synthesis of novel functional molecules. Its multiple functional groups allow for combinatorial derivatization to create libraries of new compounds with diverse properties. This scaffold could be utilized in:

Drug Discovery: As a privileged scaffold, it can be decorated with various substituents to optimize its binding affinity and selectivity for a specific biological target. The pyrazine ring itself is found in a number of marketed drugs. mdpi.com

Fragment-Based Drug Design: The molecule itself or fragments thereof could be used in fragment-based screening to identify new starting points for drug discovery programs.

The modular nature of this scaffold makes it an attractive starting point for medicinal chemistry campaigns.

Applications in Material Science or Agrochemicals

While there is no direct evidence for the application of this compound in material science or agrochemicals, related compounds have shown promise in these areas.

Agrochemicals: Some N-phenylpyrazine-2-carboxamides have been evaluated as herbicides, demonstrating inhibition of photosynthesis. nih.gov Future research could explore whether derivatives of this compound exhibit similar herbicidal or other agrochemical activities, such as fungicidal or insecticidal properties.

Material Science: The potential for this molecule to act as a ligand for metal ions opens up the possibility of creating coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, or catalysis.

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and design process. These computational tools could be applied to the this compound scaffold in several ways:

Predictive Modeling: AI/ML models could be trained on data from related pyrazine derivatives to predict the biological activity, physicochemical properties, and potential toxicity of new virtual derivatives of this compound.

De Novo Design: Generative AI models could be used to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. Deep generative models have been used to design benzimidazole-pyrazine derivatives as potential receptor antagonists. tandfonline.com

Virtual Screening: Large virtual libraries of derivatives of this scaffold could be screened against computational models of biological targets to identify promising candidates for synthesis and experimental testing.

The integration of AI and ML with traditional medicinal chemistry approaches could significantly accelerate the exploration of the chemical space around this promising scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-5-phenylpyrazine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves condensation reactions between phenyl-substituted precursors and pyrazine derivatives. A common approach utilizes coupling reagents like T3P (propyl phosphonic anhydride) to facilitate amide bond formation, as demonstrated in analogous pyrazinecarboxylic acid syntheses . Purification steps often include recrystallization from DMSO or ethanol, guided by solubility data from structurally related compounds like 5-Hydroxypyrazine-2-carboxylic acid .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Key techniques include:

- NMR : Analyze chemical shifts for the hydroxyl (δ ~10-12 ppm) and carboxylic acid (δ ~170 ppm in ) groups. Compare with computational predictions to confirm tautomeric forms (e.g., keto-enol equilibria) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify characteristic stretches (e.g., O-H at ~2500-3500 cm, C=O at ~1680-1720 cm) .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer : Based on analogs like 5-Hydroxypyrazine-2-carboxylic acid, it is likely soluble in polar aprotic solvents (e.g., DMSO at ~50 mg/mL under sonication). Store at -20°C for short-term use or -80°C for long-term stability, with desiccation to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism (e.g., hydroxyl group shifting between pyrazine ring positions). To address this:

Perform variable-temperature NMR to observe dynamic equilibria.

Compare experimental data with DFT (Density Functional Theory)-calculated spectra for possible tautomers.

Use X-ray crystallography (if crystalline) for definitive structural assignment .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Reaction Conditions : Control temperature (e.g., 60-65°C for cyclization steps) and pH (e.g., acetic acid/sodium acetate buffer for imine formation) .

- Coupling Reagents : Optimize equivalents of T3P or Oxyma to minimize side reactions .

- Intermediate Purification : Use column chromatography or preparative HPLC to isolate intermediates before final cyclization .

Q. How does the phenyl substituent influence reactivity compared to other groups (e.g., trifluoromethyl)?

- Methodological Answer : The phenyl group introduces steric bulk and electron-donating effects, altering reaction kinetics and regioselectivity. For example:

- In nucleophilic substitution, phenyl may slow reactivity compared to electron-withdrawing groups like trifluoromethyl (as seen in 3-(Trifluoromethyl)pyrazine-2-carboxylic acid studies) .

- Comparative studies using Hammett plots or computational models (e.g., Fukui indices) can quantify electronic effects .

Q. What analytical techniques are critical for detecting degradation products under oxidative conditions?

- Methodological Answer :

- HPLC-DAD/UV : Monitor for new peaks indicating degradation (e.g., quinone formation from hydroxyl oxidation).

- LC-MS/MS : Identify fragmented ions to reconstruct degradation pathways.

- Stress Testing : Expose the compound to HO or UV light, then compare stability with structurally similar compounds (e.g., thiophene analogs) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in enzyme inhibition assays?

- Methodological Answer :

Validate assay conditions (e.g., pH, ionic strength) using positive controls (e.g., known pyrazinecarboxylic acid inhibitors).

Check for competitive inhibition by solvent residues (e.g., DMSO) via dose-response curves.

Replicate studies with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products